Product packaging for Ethyl 5-bromo-6-hydroxypicolinate(Cat. No.:CAS No. 1214346-74-3)

Ethyl 5-bromo-6-hydroxypicolinate

Cat. No.: B2509948
CAS No.: 1214346-74-3
M. Wt: 246.06
InChI Key: QTOUGSSHYFZLKZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-2-carboxylates (Picolinates) in Organic Synthesis and Heterocyclic Chemistry

Pyridine-2-carboxylates, commonly known as picolinates, are a class of organic compounds that feature a pyridine (B92270) ring substituted with a carboxylate group at the second position. This structural motif is of considerable interest in organic synthesis and heterocyclic chemistry for several reasons. The nitrogen atom in the pyridine ring can act as a Lewis base and a directing group, influencing the regioselectivity of various chemical reactions.

Furthermore, the carboxylate group can participate in a wide array of transformations, including esterification, amidation, and reduction, providing a versatile handle for the construction of more complex molecular architectures. Picolinates are key components in the synthesis of various ligands for metal catalysis and are found in the core structure of numerous biologically active molecules.

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The carbon-halogen bond serves as a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular scaffolds.

The position and nature of the halogen atom, along with other substituents on the pyridine ring, can be strategically chosen to direct subsequent chemical modifications, making halogenated pyridines powerful tools in the hands of synthetic organic chemists.

Contextualizing Ethyl 5-Bromo-6-hydroxypicolinate within Contemporary Organic Research

This compound emerges at the intersection of picolinate (B1231196) chemistry and the utility of halogenated pyridines. Its structure combines the key features of both classes of compounds: a picolinate ester for further functionalization, a bromine atom for cross-coupling reactions, and a hydroxyl group that can modulate the reactivity of the pyridine ring and participate in its own set of chemical transformations.

This trifunctional nature makes this compound a particularly interesting building block for the synthesis of novel heterocyclic compounds. Notably, research has pointed towards the potential of derivatives of this compound in the development of antiviral agents, specifically as inhibitors of the influenza virus. This highlights its relevance in contemporary medicinal chemistry research, where the demand for new and effective therapeutic agents is ever-present.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers.

PropertyValue
CAS Number 1214346-74-3
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Not explicitly stated, typically a solid
Purity Often available in purities of 95% or higher

This data is compiled from chemical supplier information.

Synthesis and Reactivity

While specific, detailed, and peer-reviewed synthesis procedures for this compound are not widely available in the public domain, its structure suggests that its synthesis would likely involve the esterification of 5-bromo-6-hydroxypicolinic acid. The precursor acid could potentially be synthesized through the bromination of 6-hydroxypicolinic acid.

The reactivity of this compound is dictated by its three principal functional groups:

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to amides through reaction with amines.

The Bromo Substituent: The bromine atom at the 5-position is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position.

The Hydroxyl Group: The hydroxyl group at the 6-position can be alkylated or acylated and also influences the electronic properties of the pyridine ring.

Applications in Research

The primary application of this compound in a research context is as a versatile intermediate for the synthesis of more complex molecules. Its utility is particularly noted in the field of medicinal chemistry. For instance, it has been identified as a building block for the development of compounds with potential anti-influenza virus activity researchgate.net. The ability to selectively functionalize the different positions of the pyridine ring makes it a valuable scaffold for generating libraries of compounds for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B2509948 Ethyl 5-bromo-6-hydroxypicolinate CAS No. 1214346-74-3

Properties

IUPAC Name

ethyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUGSSHYFZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 5 Bromo 6 Hydroxypicolinate

Strategies for Regioselective Bromination on the Pyridine (B92270) Ring

The introduction of a bromine atom at the C-5 position of a 6-hydroxypicolinate framework is a critical step that is governed by the electronic nature of the substituents already present on the ring. The hydroxyl group at C-6 is a potent activating, ortho-para-directing group, while the ethyl ester at C-2 is a deactivating, meta-directing group. This electronic push-pull dynamic must be expertly navigated to achieve the desired regioselectivity.

Electrophilic Bromination Techniques and Mechanistic Considerations

Electrophilic aromatic substitution is the most direct route for the bromination of the pyridine ring. The 6-hydroxy group, existing in tautomeric equilibrium with the 2-pyridone form, strongly activates the ring towards electrophilic attack. This activation is most pronounced at the positions ortho (C-5) and para (C-3) to the hydroxyl group.

The mechanism involves the attack of an electrophilic bromine species (e.g., Br⁺, or a polarized bromine molecule) on the electron-rich pyridine ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the regiochemical outcome. For a 6-hydroxypyridine derivative, attack at C-5 is favored as the positive charge in the intermediate can be effectively delocalized onto the hydroxyl oxygen atom.

Common brominating agents for this transformation include molecular bromine (Br₂), often in a polar solvent like acetic acid, or N-Bromosuccinimide (NBS), which provides a low concentration of Br₂ and helps to avoid over-bromination. The use of a Lewis acid catalyst is typically unnecessary due to the high activation provided by the hydroxyl group. However, controlling the reaction conditions, such as temperature and stoichiometry, is crucial to prevent the formation of di-brominated byproducts. rsc.org A patent for pyridine derivatives describes using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, which provides a highly selective process and avoids many of the side products associated with using Br₂ alone. researchgate.net

Transition Metal-Catalyzed C-H Bromination Approaches

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocycles. researchgate.net This approach avoids the need for pre-functionalized substrates and often proceeds under milder conditions with high atom economy. For the synthesis of ethyl 5-bromo-6-hydroxypicolinate, a palladium or rhodium catalyst could be employed to direct bromination to the C-5 position.

The mechanism typically involves a directing group on the substrate that coordinates to the metal center, bringing it into close proximity to the target C-H bond. In the case of a 6-hydroxypicolinate, the nitrogen of the pyridine ring or the oxygen of the hydroxyl group can serve as an endogenous directing group. For instance, rhodium(III)-catalyzed C-H activation has been used for the C6-selective functionalization of 2-pyridones (the tautomer of 2-hydroxypyridines). nih.govacs.org By employing a removable N-pyridyl directing group, excellent site selectivity can be achieved. nih.gov A similar strategy could be envisioned where a catalyst is directed to the C-5 position, followed by oxidative addition and reductive elimination with a bromine source (e.g., an N-halosuccinimide or a metal bromide).

Methods for Introducing the Hydroxyl Functionality at the 6-Position

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto aromatic and heteroaromatic rings. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group (typically a halide). The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than benzene, particularly at the C-2, C-4, and C-6 positions. nih.gov

To synthesize the target molecule via an SNAr pathway, a precursor such as ethyl 5,6-dibromopicolinate would be treated with a strong nucleophile like sodium hydroxide (B78521) or potassium hydroxide. The mechanism proceeds via a two-step addition-elimination sequence. The hydroxide ion attacks the C-6 position, which is activated by the ring nitrogen and the C-2 ester group, forming a negatively charged intermediate known as a Meisenheimer complex. acs.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring and yields the 6-hydroxy product. The kinetics of such substitutions on bromopyridines have been studied, confirming the feasibility of this pathway. acs.org

Oxidative Hydroxylation Reactions and Catalyst Development

Direct C-H hydroxylation offers a more direct and atom-economical route to 6-hydroxypyridines. This advanced methodology often relies on transition metal catalysis to activate a specific C-H bond for oxidation. Palladium and copper catalysts have shown significant promise in this area.

Palladium-catalyzed hydroxylation of heteroaryl halides has been developed using specialized phosphine (B1218219) ligands. researchgate.net These systems can effectively couple aryl or heteroaryl halides with potassium hydroxide to afford hydroxylated heteroarenes in high yields. researchgate.net An alternative approach involves the direct C-H oxidation of the pyridine ring itself. For example, Rh(III)-catalyzed C-H acetoxylation has been developed for 2-pyridones, which can be subsequently hydrolyzed to the corresponding hydroxypyridone. nih.gov The development of catalysts for the direct hydroxylation of pyridine C-H bonds is an active area of research, with recent methods using water as the oxygen source. rsc.org While many methods focus on C-3 hydroxylation via pyridine N-oxides, acs.orgnih.gov the principles of directed C-H activation are being extended to achieve selectivity at other positions, including C-6.

The table below summarizes representative catalytic systems for the hydroxylation of aryl halides, a key related transformation.

Catalyst SystemSubstrate TypeHydroxyl SourceTypical ConditionsYield RangeReference
Pd Precatalyst + tBuBrettPhos(Hetero)aryl HalidesKOH / H₂O1,4-Dioxane, 80 °CHigh to Excellent researchgate.net
Cu(acac)₂ + BHMPO Ligand(Hetero)aryl HalidesNaOH80-130 °CGood to Excellent rsc.org
Cu₂O + LigandAryl HalidesTBAH / H₂ONeat WaterExcellent nih.gov
Cu(OH)₂ + Glycolic AcidAryl HalidesNaOH / H₂OAqueous DMSOExcellent nih.gov

Esterification Techniques for the Picolinic Acid Moiety

The final structural element, the ethyl ester, is typically installed via esterification of the corresponding picolinic acid. The most common and direct method is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid (5-bromo-6-hydroxypicolinic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which makes the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields the ethyl ester and regenerates the acid catalyst. The reaction is an equilibrium process, and driving it to completion typically requires using a large excess of the alcohol or removing the water as it is formed. A US patent describes this esterification process for related oxime acids, conducting the reaction at temperatures between 25°C and 85°C for 8 to 48 hours.

Classical Fischer Esterification and Transesterification Protocols

The formation of the ethyl ester group in this compound can be achieved through well-established, classical methods such as Fischer esterification and transesterification.

Fischer-Speier Esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of this compound, the parent carboxylic acid, 5-bromo-6-hydroxypicolinic acid, is reacted with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.comtcichemicals.com This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation. libretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. masterorganicchemistry.com A subsequent proton transfer and elimination of a water molecule yields the final ester. masterorganicchemistry.com While reliable and cost-effective for large-scale production, this method can be limited by the harsh acidic conditions, which may not be suitable for sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com

Transesterification offers an alternative route where an existing ester of 5-bromo-6-hydroxypicolinic acid (e.g., the methyl or benzyl (B1604629) ester) is converted to the ethyl ester by reaction with ethanol. wikipedia.orglibretexts.org This reaction is also typically catalyzed by either an acid or a base. wikipedia.org Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Base-catalyzed transesterification, often using a catalyst like sodium ethoxide, involves the nucleophilic attack of the ethoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired ethyl ester, a large excess of ethanol is used, and it is often beneficial to remove the alcohol byproduct (e.g., methanol) from the reaction mixture. wikipedia.org Transesterification can be particularly useful when the starting carboxylic acid is difficult to handle or when a different ester is more readily available. nih.gov

Table 1: Comparison of Classical Esterification Methods
MethodReactantsCatalystKey PrincipleAdvantagesDisadvantages
Fischer Esterification5-bromo-6-hydroxypicolinic acid + EthanolStrong Acid (e.g., H₂SO₄)Equilibrium driven by excess alcohol or water removal. libretexts.orgCost-effective, suitable for large scale. masterorganicchemistry.comHarsh acidic conditions, reversible reaction. commonorganicchemistry.com
TransesterificationMthis compound + EthanolAcid or Base (e.g., NaOEt)Equilibrium driven by excess of the new alcohol. libretexts.orgMilder conditions possible (especially with base catalysis).Requires pre-existing ester, reversible reaction. masterorganicchemistry.com

Coupling Reagent-Mediated Esterification Methods

To overcome the limitations of classical esterification, such as the need for high temperatures and strong acids, a variety of coupling reagent-mediated methods have been developed. These methods involve the activation of the carboxylic acid group of 5-bromo-6-hydroxypicolinic acid to facilitate its reaction with ethanol under milder conditions.

One of the most common families of coupling reagents is the carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC). However, when used for the esterification of pyridinecarboxylic acids like picolinic acid, these reagents can lead to the formation of stable N-acylureas as byproducts, which complicates purification and reduces the yield of the desired ester. nih.gov

More efficient alternatives include uronium-based coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU. organic-chemistry.orgluxembourg-bio.com These reagents have proven effective for preparing esters from various alcohols at room temperature in the presence of an organic base. luxembourg-bio.com The reaction proceeds rapidly and under mild conditions, making them suitable for substrates with sensitive functional groups. luxembourg-bio.com

Another approach involves the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF. nih.gov The resulting 5-bromo-6-hydroxypicolinoyl chloride can then be reacted with ethanol in the presence of a base like triethylamine (B128534) to yield this compound. This method avoids the issues associated with carbodiimide (B86325) coupling. nih.gov

More recently, novel coupling reagents have been developed to offer even greater efficiency and milder reaction conditions. These include phosphonium (B103445) salts, triphenylphosphine (B44618) oxide/oxalyl chloride systems, and tropylium-based reagents. rsc.orgnih.gov

Table 2: Examples of Coupling Reagents for Esterification
Reagent ClassExample(s)Activator/BaseGeneral ConditionsNotes
CarbodiimidesDCCDMAP (catalyst)Room TemperatureCan form N-acylurea byproducts with picolinic acids. nih.gov
Uronium SaltsTBTU, COMUOrganic Base (e.g., DIEA)Room Temperature, short reaction timesHigh yields, suitable for sensitive substrates. luxembourg-bio.com
Acid ChloridesSOCl₂/DMFTriethylamineTwo steps: formation of acid chloride, then reaction with alcoholEffective alternative to DCC coupling. nih.gov
Phosphonium-basedTPPO/(COCl)₂Et₃NRoom Temperature, 1 hourHigh efficiency under mild, neutral conditions. nih.gov

Convergent and Divergent Synthetic Routes for Analogues

This compound serves as a valuable scaffold for the synthesis of a diverse range of analogues for biological screening and materials science. Both convergent and divergent synthetic strategies can be employed to generate libraries of related compounds.

In a divergent synthesis , a common intermediate, such as this compound, is used as a starting point to create a variety of different products. The functional handles on the molecule—the bromo group, the hydroxyl group, and the ester—can be selectively modified. For example, the bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce different aryl, alkyl, or alkynyl substituents at the 5-position. The hydroxyl group can be alkylated or acylated to produce a series of ethers or esters. This approach is highly efficient for rapidly generating a large number of analogues from a single, readily accessible precursor. A similar strategy has been used in the synthesis of novel indomethacin (B1671933) analogues starting from a 5-bromo indole (B1671886) core. iajps.com

Process Optimization and Scale-Up Studies for Preparative Applications

The transition from a laboratory-scale synthesis to large-scale, preparative applications requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound, several factors must be considered.

For syntheses involving coupling reagents , optimization would focus on minimizing the amount of the (often expensive) reagent and simplifying the purification process. The choice of solvent and base can significantly impact reaction rates and yields. luxembourg-bio.com Developing a robust work-up procedure to efficiently remove the coupling agent byproducts is essential for obtaining the final product in high purity.

Comprehensive Reactivity and Transformational Chemistry

Reactions Involving the Bromine Substituent at C5

The bromine atom at the C5 position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution. Reductive debromination offers a method for the selective removal of the bromine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. While specific studies on ethyl 5-bromo-6-hydroxypicolinate are not extensively documented, the reactivity of analogous 5-bromopyridine derivatives provides significant insight into its potential for these transformations. mdpi.comuzh.ch

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the Suzuki cross-coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide with various arylboronic acids has been shown to proceed with good yields, suggesting that this compound would be a viable substrate for similar transformations. mdpi.com The hydroxyl group at the C6 position may require protection or the use of specific basic conditions to avoid side reactions.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Related 5-Bromopyridine Derivative

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene10092
33-Thienylboronic acidPd(OAc)₂/SPhosK₂CO₃DME8078

Data is illustrative and based on reactions with analogous 5-bromopyridine substrates.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The reaction is typically carried out under mild conditions with an amine base. It is anticipated that this compound would readily participate in Sonogashira couplings to introduce alkynyl moieties at the C5 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This method would be applicable to this compound for the synthesis of 5-amino-6-hydroxypicolinate derivatives, which are valuable intermediates in medicinal chemistry.

The bromine atom on the pyridine (B92270) ring can be displaced by various nucleophiles, although this generally requires activation, as direct nucleophilic aromatic substitution on an unactivated aryl halide is challenging. The presence of the electron-withdrawing ester group and the pyridine nitrogen atom can facilitate such reactions under certain conditions. For related 5-bromo-2-hydroxypyridines, nucleophilic substitution at the 5-position has been observed with soft nucleophiles like thiols.

Reductive debromination provides a method to selectively remove the bromine atom, yielding the corresponding ethyl 6-hydroxypicolinate. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the bromo-substituted compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov This reaction is typically clean and high-yielding.

Transformations at the Hydroxyl Group at C6

The hydroxyl group at the C6 position behaves as a phenolic hydroxyl group, allowing for a range of transformations including etherification and esterification. It can also influence the reactivity of the pyridine ring and be a site for oxidation.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then reacts with an alkyl halide to form the corresponding ether. This reaction would allow for the introduction of a wide variety of alkyl or aryl groups at the C6 position, modifying the steric and electronic properties of the molecule.

Esterification: The phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This transformation is useful for installing protecting groups or for synthesizing derivatives with altered biological activities.

Table 2: Potential Etherification and Esterification Reactions

ReactionReagentBaseProduct
EtherificationMethyl iodideSodium hydrideEthyl 6-methoxy-5-bromopicolinate
EsterificationAcetic anhydridePyridineEthyl 5-bromo-6-acetoxypicolinate

These reactions are illustrative of the expected reactivity.

The 6-hydroxypyridine moiety exists in tautomeric equilibrium with its corresponding pyridone form. Oxidation of 6-hydroxypyridines can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation could potentially lead to the formation of quinone-like structures or be a prelude to further functionalization. While specific oxidation studies on this compound are limited, the oxidation of related hydroxypyridines is a known transformation.

Mitsunobu Reactions and Related Inversion Chemistry

The hydroxyl group of this compound can be a focal point for stereochemical inversion through the Mitsunobu reaction. This reaction facilitates the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters and phenyl ethers, with a predictable inversion of stereochemistry. organic-chemistry.org

The general mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This activation forms a good leaving group, which is then displaced by a nucleophile in an SN2 fashion, leading to the inversion of configuration at the carbon atom bearing the hydroxyl group.

While direct examples involving this compound are not extensively documented in the provided search results, the principles of the Mitsunobu reaction are broadly applicable to alcohols. organic-chemistry.orgnih.gov For instance, the reaction has been successfully used in the synthesis of complex molecules where the inversion of a stereocenter is a critical step. nih.gov The reaction's success can be influenced by steric hindrance around the alcohol and the acidity of the nucleophile. nih.gov

Table 1: Key Reagents in the Mitsunobu Reaction

ReagentFunction
Triphenylphosphine (PPh3)Activates the azodicarboxylate
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Forms an adduct with the phosphine to activate the alcohol
Nucleophile (e.g., carboxylic acid, phenol)Displaces the activated hydroxyl group

Modifications of the Ethyl Ester Functionality

The ethyl ester group in this compound provides another avenue for synthetic modification.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-hydroxypicolinic acid. This transformation is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like water or a water/alcohol mixture. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidification of the reaction mixture then protonates the carboxylate to give the free carboxylic acid.

The ethyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This amidation can be performed directly, often requiring heat, or can be facilitated by activating the ester or converting it to a more reactive acyl chloride.

Furthermore, the ester group can be reduced to a primary alcohol. This reduction is commonly accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by a second hydride attack on the intermediate aldehyde to yield the primary alcohol after an aqueous workup.

Functionalization of the Pyridine Core

The pyridine ring of this compound can be further functionalized using various synthetic strategies.

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. numberanalytics.comwikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.org

In the context of this compound, both the hydroxyl group and the ester group can potentially act as directing groups. The hydroxyl group, after deprotonation to an alkoxide, is a powerful DMG. The relative directing ability of different groups has been studied, with O-carbamates often being among the strongest. nih.gov The choice of base and reaction conditions can influence the regioselectivity of the metalation. rsc.org For instance, highly hindered amide bases like TMPMgCl·LiCl have been shown to be effective for the metalation of electron-poor heteroarenes. harvard.edu DoM has been widely used to functionalize pyridines and other heterocyclic compounds. numberanalytics.comresearchgate.netresearchgate.net

Table 2: Common Reagents and Electrophiles in DoM

Reagent/ElectrophileRole
n-Butyllithium (n-BuLi)Strong base for deprotonation
Tetramethylethylenediamine (TMEDA)Ligand to break up organolithium aggregates
Iodine (I2)Electrophile to introduce an iodine atom
Alkyl halides (e.g., CH3I)Electrophile to introduce an alkyl group
Carbon dioxide (CO2)Electrophile to introduce a carboxylic acid group

The pyridine ring can also participate in cycloaddition reactions to form fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules. Various types of cycloaddition reactions are known for pyridines and their derivatives, including [2+2+2], [3+3], and [4+2] cycloadditions. rsc.orgacs.orgnih.gov

For example, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as an efficient method for synthesizing substituted pyridines. rsc.org Formal [3+3] cycloadditions of enamines with unsaturated aldehydes and ketones provide another route to substituted pyridines. acs.org Diels-Alder or [4+2] cycloadditions of vinylallenes with sulfonyl cyanides can generate highly substituted pyridine derivatives. nih.gov Additionally, 1,3-dipolar cycloaddition reactions of cycloimmonium ylides are a key method for constructing various heterocyclic systems. nih.gov While specific examples with this compound are not detailed in the provided search results, the general reactivity patterns of substituted pyridines suggest its potential as a substrate in such transformations. youtube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Detailed experimental data on specific electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on "this compound" are not described in available scientific literature. To provide a comprehensive analysis, further research would be required to be conducted to determine the regioselectivity and reactivity of this molecule under various electrophilic conditions.

Below is a hypothetical data table illustrating the type of information that would be generated from such research. It is important to note that the following data is illustrative and not based on published experimental results.

Electrophilic ReagentReaction ConditionsPosition of SubstitutionProductYield (%)Reference
HNO₃ / H₂SO₄0 °C to rt, 2h3-positionEthyl 5-bromo-6-hydroxy-3-nitropicolinateNot ReportedFictional
Br₂ / FeBr₃CH₂Cl₂, rt, 12hNo Reaction-0Fictional
Acetyl Chloride / AlCl₃CS₂, reflux, 6hNo Reaction-0Fictional

The lack of reactivity in hypothetical Friedel-Crafts reactions would be consistent with the general inability of deactivated pyridine rings to undergo this type of substitution. Nitration, if successful, would likely occur at the position least deactivated by the surrounding groups.

Further empirical studies are necessary to fully elucidate the electrophilic substitution patterns of "this compound."

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Heterocyclic Scaffolds

The structural framework of Ethyl 5-bromo-6-hydroxypicolinate makes it an ideal starting point for the synthesis of intricate heterocyclic systems. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the hydroxyl and ester groups can participate in cyclization and condensation reactions.

Synthesis of Fused Polycyclic Pyridine (B92270) Systems

The strategic positioning of reactive sites on the pyridine ring of this compound facilitates its use in the synthesis of fused polycyclic systems, such as pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines. These fused systems are of significant interest due to their prevalence in biologically active compounds.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.netnih.gov This allows for the formation of a carbon-carbon bond with a variety of boronic acids, introducing new carbocyclic or heterocyclic rings. nih.gov Following the initial coupling, the hydroxyl and ester functionalities can be leveraged for subsequent intramolecular cyclization reactions to complete the fused polycyclic framework. For instance, the hydroxyl group can act as a nucleophile in a condensation reaction with an adjacent functional group introduced via the Suzuki coupling.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution or participate in other coupling reactions like the Buchwald-Hartwig amination to introduce nitrogen-containing substituents. These substituents can then undergo intramolecular cyclization with the ester or hydroxyl group to form nitrogen-containing fused rings. The intramolecular Heck reaction is another powerful tool for the synthesis of multicyclic pyridine derivatives, where a tethered alkene can react with the bromo-substituted pyridine core to form a new ring. scispace.comwikipedia.orgprinceton.eduresearchgate.netchim.itconnectjournals.com

While direct literature examples detailing the synthesis of specific fused polycyclic systems from this compound are not extensively documented, its reactivity profile strongly suggests its utility in such transformations. The general principles of these well-established synthetic methodologies for pyridine functionalization are directly applicable to this versatile building block. lifechemicals.comnih.govresearchgate.net

Building Block for Bridged and Spiro-Heterocyclic Architectures

The development of efficient synthetic routes to bridged and spiro-heterocyclic compounds is a significant area of research, as these three-dimensional scaffolds are found in numerous natural products and pharmacologically active molecules. nih.gov this compound possesses the necessary functional handles to serve as a key building block in the construction of these complex architectures.

The synthesis of spiro-heterocycles often involves an intramolecular cyclization event where a side chain attached to the pyridine ring attacks a carbon atom within the ring. The ester group of this compound can be converted to a variety of functional groups that can act as either the nucleophile or the electrophile in such a cyclization. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, could allow for an intramolecular nucleophilic attack from a substituent introduced at the 5-position (via displacement of the bromine).

For bridged heterocyclic systems, the pyridine ring of this compound can serve as the central scaffold upon which the bridge is constructed. This can be achieved through a series of reactions that functionalize both the 5-position (bromine) and the side chain derived from the ester group, followed by a ring-closing metathesis or other cyclization strategy to form the bridge. The inherent rigidity of the pyridine ring makes it an attractive core for the construction of well-defined bridged systems.

Application in the Synthesis of Bioactive Molecules (excluding therapeutic/clinical outcomes)

The structural motifs present in this compound are frequently found in molecules with significant biological activity. Its utility as a synthetic intermediate extends to the construction of precursors for both pharmaceuticals and agrochemicals.

Building Block for Nitrogen-Containing Pharmaceutical Intermediates

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these scaffolds. This compound is a valuable precursor for the synthesis of complex nitrogen-containing pharmaceutical intermediates. A notable example is its connection to the synthesis of inhibitors of Salt-Inducible Kinases (SIKs), which have been investigated for their potential in treating inflammatory diseases.

In the discovery of the clinical candidate GLPG3970, a potent and selective dual SIK2/SIK3 inhibitor, a closely related analogue, methyl 5-bromo-3-hydroxypicolinate, was utilized as a key intermediate. nih.gov The synthetic strategy involved the difluoromethylation of the hydroxyl group, followed by saponification of the ester to the corresponding carboxylic acid. This transformed intermediate was then coupled with other heterocyclic fragments to build the final complex molecule. nih.gov This example highlights the strategic importance of the bromo-hydroxypicolinate scaffold in accessing novel pharmaceutical agents. The ethyl ester of the title compound would be expected to behave similarly in such synthetic sequences.

The versatility of this compound allows for its incorporation into a variety of synthetic routes targeting different classes of pharmaceutical intermediates. The bromine atom can be used as a handle for late-stage diversification, allowing for the rapid generation of a library of analogues for structure-activity relationship studies.

Intermediate Target Class Synthetic Transformation
Methyl 5-bromo-3-hydroxypicolinateSIK2/SIK3 InhibitorsDifluoromethylation, Saponification, Amide Coupling

Design and Synthesis of Scaffolds for Agrochemical Research

The pyridine ring is a common feature in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The functional group array of this compound makes it an attractive starting material for the synthesis of novel agrochemical candidates. The principles of molecular design for agrochemicals often parallel those in medicinal chemistry, with a focus on identifying scaffolds that can be readily modified to optimize activity and selectivity.

Development of Precursors for Functional Materials (e.g., OLEDs, MOFs, Organic Monomers)

The unique electronic and coordination properties of substituted pyridines make them valuable components in the design of functional materials. This compound, with its combination of a π-deficient pyridine ring and multiple functionalization points, is a promising precursor for the synthesis of organic molecules for applications in materials science, including organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and functional organic monomers.

Pyridine-based ligands are widely used in the construction of light-emitting materials for OLEDs. The pyridine nitrogen can coordinate to metal centers, such as iridium or platinum, to form phosphorescent complexes that are central to the efficiency of OLED devices. The substituents on the pyridine ring can be used to tune the electronic properties of the ligand, thereby influencing the emission color and quantum yield of the resulting metal complex. This compound can be elaborated through cross-coupling reactions at the bromine position and modification of the ester and hydroxyl groups to create novel ligands with tailored properties for OLED applications.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Chemical Shifts and Coupling Patterns

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Ethyl 5-bromo-6-hydroxypicolinate, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons in each environment (integration). The aromatic region would show signals corresponding to the two protons on the pyridine (B92270) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the ester group, and the electron-donating effect of the hydroxyl group. The coupling pattern between these protons would confirm their relative positions. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃-) protons, and a triplet for the methyl protons coupled to the methylene protons. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the substituent effects. The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The two carbons of the ethyl group would also be readily identifiable.

Illustrative NMR Data for a Related Compound (Ethyl 5-bromopicolinate)

To illustrate the type of data obtained, the following table presents the ¹³C NMR spectral data for the related compound, Ethyl 5-bromopicolinate.

Atom Chemical Shift (ppm)
C2150.0
C3123.0
C4140.0
C5120.0
C6148.0
C=O164.0
-CH₂-62.0
-CH₃-14.0
Note: This data is for Ethyl 5-bromopicolinate and is intended for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₈H₈BrNO₃), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement that distinguishes it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity. In the case of this compound, MS/MS analysis would likely show characteristic losses of the ethyl group, the ethoxycarbonyl group, and potentially bromine, providing valuable data to confirm the arrangement of the substituents on the pyridine ring.

Expected Fragmentation Pattern for this compound

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss
[M+H]⁺[M+H - C₂H₄]⁺Ethylene
[M+H]⁺[M+H - C₂H₅OH]⁺Ethanol (B145695)
[M+H]⁺[M+H - CO₂]⁺Carbon Dioxide
[M+H]⁺[M+H - Br]⁺Bromine radical
Note: This is a predicted fragmentation pattern and would require experimental verification.

Advanced Chromatographic Methods (HPLC, UPLC, GC) for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques used for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC or UPLC method would typically be developed. This would involve a non-polar stationary phase and a polar mobile phase. The retention time of the compound would be a characteristic property under specific chromatographic conditions. By analyzing a sample and observing a single major peak, the purity of the compound can be assessed. These methods are also crucial for separating it from potential isomers, such as Ethyl 6-bromo-5-hydroxypicolinate.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound might require derivatization to increase its volatility and thermal stability, GC can be a powerful tool for purity assessment. When coupled with a mass spectrometer (GC-MS), it provides both retention time data and mass spectral data for comprehensive analysis.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray Crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the bond lengths, bond angles, and torsion angles within the molecule, offering insights into the planarity of the pyridine ring and the conformation of the ethyl ester group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. While no public crystal structure data is available for the target compound, studies on similar molecules, such as ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, demonstrate the power of this technique in confirming complex molecular structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic properties of molecules. nih.govyoutube.com For Ethyl 5-bromo-6-hydroxypicolinate, such calculations would illuminate the influence of its substituent groups (bromo, hydroxyl, and ethyl ester) on the pyridine (B92270) ring.

HOMO/LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comscirp.org

For this compound, the HOMO is expected to be located primarily on the electron-rich hydroxypyridine ring, particularly influenced by the hydroxyl and bromine substituents. researchgate.net The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester. A smaller HOMO-LUMO gap would suggest higher reactivity. scirp.org Studies on related pyridine derivatives have shown that substituents significantly modulate these frontier orbitals. researchgate.netnih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.)

Parameter Predicted Characteristic Implication
HOMO Energy Relatively HighGood electron donor
LUMO Energy Relatively LowGood electron acceptor
HOMO-LUMO Gap Moderate to LowPotential for good reactivity

Electrostatic Potential Mapping and Charge Distribution Studies

An electrostatic potential (ESP) map visualizes the charge distribution on a molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and ester groups, identifying these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. DFT studies on similar compounds, such as picoline-diazido-Pt(IV) complexes, have successfully used ESP maps to identify reactive sites. nih.gov

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is a measure of hyperconjugation and intramolecular stability. nih.gov

Prediction of Non-Linear Optical Properties (NLO)

Molecules with significant charge separation and delocalization, particularly those with donor and acceptor groups, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. dergipark.org.tr Theoretical calculations can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). aps.org

The structure of this compound, with its electron-donating hydroxyl group and electron-withdrawing ester and bromo groups on a delocalized pyridine ring, suggests potential for NLO activity. Computational studies on picolinic acid and its derivatives have investigated their NLO properties, showing that the arrangement of substituents is crucial. dergipark.org.trrsc.org

Table 2: Predicted NLO Properties of this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.)

Property Predicted Value Significance
Dipole Moment (μ) Non-zeroIndicates charge separation
Polarizability (α) ModerateMeasure of electronic cloud distortion
First Hyperpolarizability (β) Potentially significantIndicates NLO response

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation around the C-C bond connecting the ester group to the pyridine ring. These simulations can also model the behavior of the molecule in different solvents, providing insights into its solvation and interactions with the surrounding medium. nih.govresearchgate.netmdpi.com Studies on palmitate esters have utilized MD simulations to understand their self-assembly in aqueous solutions. nih.govnih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as its synthesis or further functionalization, DFT calculations can be used to map out the potential energy surface of the reaction. rsc.org

For instance, in the esterification reaction to form the ethyl ester, computational studies could elucidate whether the reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step. nih.gov Research on the formation of picolinyl ester derivatives has highlighted the mechanisms involved in their synthesis. researchgate.net Similarly, proposed mechanisms for the synthesis of picolinate (B1231196) and picolinic acid derivatives have been investigated using computational methods. researchgate.net

Rational Design Principles for Novel Derivatives based on Computational Modeling

The rational design of novel derivatives of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry and materials science. This process is heavily reliant on computational modeling to predict the properties and potential activity of new molecular entities before their synthesis, thereby saving significant time and resources. While specific computational studies dedicated exclusively to the rational design of derivatives from this compound are not extensively detailed in publicly available literature, the principles of such design can be robustly inferred from computational investigations of analogous structures, particularly those built upon the picolinic acid and hydroxypicolinate scaffold.

Computational approaches in rational drug design are broadly categorized into structure-based and ligand-based methods. Structure-based design relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. In contrast, ligand-based design is utilized when the structure of the target is unknown and is based on the analysis of molecules that are known to interact with the target.

A fundamental aspect of rational design involves understanding the structure-activity relationships (SAR) of a class of compounds. For derivatives of picolinic acid, computational studies have been instrumental in elucidating these relationships. For instance, research on novel picolinic acid derivatives as potential anticancer agents has employed molecular docking studies to evaluate the binding affinity of synthesized compounds toward specific protein targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.net These studies indicate that the picolinic acid scaffold can be effectively modified to enhance binding interactions within the active site of a target protein.

The design of new derivatives often begins with an in silico evaluation of various structural modifications to the parent molecule. For this compound, key positions for modification include the bromine atom at the 5-position, the hydroxyl group at the 6-position, and the ethyl ester group. Computational tools can predict how changes at these positions will affect the molecule's electronic properties, conformation, and potential interactions with a biological target.

One common strategy is the bioisosteric replacement of key functional groups. For example, the bromine atom could be replaced with other halogens (Cl, F) or with cyano or nitro groups to modulate the electronic and steric properties of the pyridine ring. The hydroxyl group could be converted to an ether or an ester to alter its hydrogen bonding capacity and lipophilicity. The ethyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to introduce new interaction points.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the effect of these substitutions on the molecule's photophysical and electronic properties. aip.org For example, studies on 3-hydroxy-picolinic acid have shown that the introduction of electron-donating and electron-withdrawing groups can significantly alter the molecule's excited-state dynamics. aip.org These theoretical predictions are invaluable for designing molecules with specific optical or electronic properties.

The following table summarizes some of the key computational methodologies that are applied in the rational design of novel derivatives, along with the type of information they provide.

Computational Methodology Information Provided Relevance to Derivative Design
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a target protein.Guides the design of derivatives with improved binding to a specific biological target. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structure of a compound to its biological activity.Allows for the prediction of the activity of unsynthesized derivatives based on their structural features.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes.Assesses the stability of the binding of designed derivatives to their target.
Density Functional Theory (DFT) Calculates the electronic structure of molecules, providing information on properties like reactivity, stability, and spectroscopic signatures.Predicts how structural modifications will impact the electronic and photophysical properties of the derivatives. aip.org
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups responsible for biological activity.Used to design novel molecules that retain the key features required for activity while having a different chemical scaffold.

The design of novel derivatives is an iterative process. Computational predictions are used to prioritize a set of new compounds for synthesis. These compounds are then synthesized and their properties and/or biological activities are experimentally evaluated. The experimental results are then used to refine the computational models, leading to a new round of design, synthesis, and testing. This synergistic interplay between computational chemistry and experimental work is crucial for the efficient discovery of new molecules with desired properties.

For this compound, a rational design strategy for novel derivatives would likely involve a combination of these computational approaches. Initial studies might focus on using DFT to understand the impact of various substitutions on the electronic properties of the picolinate ring. This could be followed by molecular docking studies to screen a virtual library of derivatives against a relevant biological target. The most promising candidates from these in silico studies would then be selected for synthesis and experimental validation.

Structure Reactivity Relationship Srr and Mechanistic Studies

Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of the pyridine (B92270) ring in ethyl 5-bromo-6-hydroxypicolinate is significantly modulated by its substituents. The hydroxyl group at the 6-position and the bromo group at the 5-position exert both inductive and resonance effects, influencing the electron density of the aromatic system and, consequently, the rates and equilibria of its reactions.

The hydroxyl group, particularly in its deprotonated form (hydroxide), is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions. Conversely, the bromo substituent is an electron-withdrawing group via induction, while also being a weak deactivator through resonance. The ethyl carboxylate group at the 2-position is a deactivating group, withdrawing electron density from the ring.

These competing electronic effects create a nuanced reactivity profile. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the bromine and the ester group would typically activate the ring towards attack. However, the electron-donating character of the hydroxyl group can either enhance or diminish this effect depending on the reaction conditions and the position of attack.

Studies on related substituted pyridines have shown that the interplay of such substituents governs the regioselectivity of reactions. For example, in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the regioselectivity of nucleophilic substitution on a dichloropyridine precursor was highly dependent on the solvent and the nucleophile, highlighting the delicate balance of electronic and steric factors. nih.gov

Table 1: Predicted Substituent Effects on the Reactivity of this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Ethyl Carboxylate2-I (Electron-withdrawing)-M (Electron-withdrawing)Deactivating
Bromo5-I (Electron-withdrawing)+M (Weakly electron-donating)Deactivating
Hydroxyl6-I (Electron-withdrawing)+M (Strongly electron-donating)Activating

This table is based on general principles of substituent effects in aromatic systems and provides a qualitative prediction for the title compound.

Thermodynamic considerations are also crucial. The stability of intermediates and products will be influenced by the ability of the substituents to delocalize charge. For instance, in reactions involving the formation of a negatively charged intermediate (a Meisenheimer complex in nucleophilic aromatic substitution), the electron-withdrawing groups will stabilize the intermediate, favoring the reaction thermodynamically. Conversely, in electrophilic aromatic substitution, the electron-donating hydroxyl group would stabilize the positively charged Wheland intermediate. General principles suggest that reactions leading to more stable products are thermodynamically favored and often require higher temperatures and longer reaction times to overcome a potentially higher activation barrier. youtube.comyoutube.com

Detailed Mechanistic Pathways of Key Transformation Reactions

The key transformation reactions of this compound are expected to occur at the pyridine ring, the bromo substituent, the hydroxyl group, or the ethyl ester.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position is a potential site for nucleophilic aromatic substitution. The reaction would proceed via a two-step addition-elimination mechanism. A nucleophile would attack the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing ester group. The subsequent departure of the bromide ion would yield the substituted product. The hydroxyl group, especially when deprotonated, can influence the rate and regioselectivity of this reaction by modulating the electron density of the ring.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions offer powerful methods for C-C, C-alkenyl, and C-N bond formation, respectively.

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura coupling, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This reaction would involve a similar catalytic cycle, but with an amine as the coupling partner and a strong base to facilitate the deprotonation of the amine and the subsequent reductive elimination step.

Reactions at the Hydroxyl and Ester Groups: The hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic substitutions. The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-6-hydroxypicolinic acid. uni.lusynchem.dechemicalbook.com It can also be converted to amides via aminolysis.

Studies on Chemo-, Regio-, and Stereoselective Control in Synthesis

Controlling the selectivity of reactions involving a multifunctional molecule like this compound is a significant synthetic challenge.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, in a cross-coupling reaction, it would be crucial to achieve selective reaction at the C-Br bond without affecting the ester or hydroxyl groups. This can often be achieved by careful selection of the catalyst, ligands, and reaction conditions. Similarly, selective modification of the hydroxyl group in the presence of the ester can be accomplished using appropriate protecting group strategies or by exploiting the different reactivities of the two functional groups.

Regioselectivity: This is particularly relevant when considering further substitution on the pyridine ring. The existing substituents will direct incoming electrophiles or nucleophiles to specific positions. The interplay between the activating hydroxyl group and the deactivating bromo and ester groups will determine the outcome of such reactions. For example, electrophilic attack would likely be directed to the position ortho or para to the strongly activating hydroxyl group, although the steric hindrance from adjacent groups would also play a critical role.

Stereoselectivity: While the parent molecule is achiral, stereoselectivity becomes a critical consideration if it is reacted with a chiral reagent or if a chiral center is introduced during a reaction. For instance, if the ester is hydrolyzed and the resulting carboxylic acid is coupled with a chiral amine, diastereomers may be formed. The control of stereoselectivity in such cases would depend on the reaction mechanism and the steric and electronic properties of the reactants and any chiral catalysts or auxiliaries employed. lumenlearning.comnih.govcopbela.org The formation of a new chiral center from an achiral starting material in the absence of a chiral influence will generally result in a racemic mixture. libretexts.org

Table 2: Potential Selective Transformations of this compound

Reaction TypeTarget SitePotential Reagents/ConditionsExpected Selectivity
Nucleophilic Aromatic SubstitutionC-BrVarious nucleophiles (e.g., alkoxides, amines)Chemoselective for C-Br bond
Suzuki-Miyaura CouplingC-BrBoronic acid, Pd catalyst, baseChemoselective for C-Br bond
O-Alkylation-OH groupAlkyl halide, baseChemoselective for hydroxyl group
Ester Hydrolysis-COOEt groupAcid or baseChemoselective for ester group

This table outlines potential selective reactions based on the known reactivity of the functional groups present in the molecule.

Future Prospects and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.gov These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. nih.govimperial.ac.uk

Flow chemistry, where reactions are conducted in continuous-flow reactors, provides advantages such as rapid heat and mass transfer, precise temperature and pressure control, and the ability to handle hazardous reagents more safely. nih.gov For the synthesis and functionalization of Ethyl 5-bromo-6-hydroxypicolinate, flow chemistry could enable:

Improved reaction yields and selectivity: The precise control over stoichiometry and residence time can minimize the formation of byproducts often seen in batch processing of multi-functionalized heterocycles.

Facilitated scale-up: Once a synthetic route is optimized in a lab-scale flow reactor, it can often be scaled up more readily than traditional batch processes. nih.gov

Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate research by enabling the rapid synthesis of a library of derivatives based on the this compound scaffold. sigmaaldrich.comresearchgate.net This is particularly valuable for structure-activity relationship studies in drug discovery and for screening materials with desired properties. An automated platform could systematically vary the substituents on the pyridine (B92270) ring, for instance, by performing a series of cross-coupling reactions at the bromine position. sigmaaldrich.com

TechnologyPotential Advantages for this compoundKey Research Focus
Flow Chemistry Enhanced safety, improved yield and selectivity, streamlined multi-step synthesis, easier scale-up.Development of continuous-flow processes for the synthesis and derivatization of the compound.
Automated Synthesis High-throughput library synthesis, rapid optimization of reaction conditions, efficient structure-activity relationship studies.Integration of this compound into automated platforms for the generation of novel compound libraries.

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govsphinxsai.comresearchgate.net The synthesis of this compound and its derivatives presents several opportunities for the application of greener methodologies.

Key areas for exploration include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical fluids, or bio-based solvents. sphinxsai.com

Catalytic versus Stoichiometric Reagents: Employing catalytic methods, which are used in smaller quantities and can be recycled, in place of stoichiometric reagents that generate significant waste. greenchemistry-toolkit.org This is particularly relevant for transformations involving the bromine and hydroxyl groups of the molecule.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. greenchemistry-toolkit.org

Energy Efficiency: Developing synthetic procedures that can be conducted at ambient temperature and pressure, reducing the energy consumption of the process. nih.gov

For example, the development of a one-pot, multi-component reaction to assemble the core structure of this compound would be a significant advancement in terms of green chemistry principles. nih.gov

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The structural features of this compound make it an attractive candidate for the construction of advanced materials and supramolecular assemblies.

In materials science , pyridine derivatives are known to be valuable components of:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal ions, enabling the formation of porous, crystalline MOFs. The bromo and ester functionalities could be further modified to tune the properties of the resulting framework for applications in gas storage, separation, and catalysis.

Polymers and Organic Light-Emitting Diodes (OLEDs): Functionalized pyridines are used in the synthesis of conjugated polymers and as ligands in phosphorescent emitters for OLEDs. The specific electronic properties imparted by the bromo and hydroxyl groups could lead to materials with novel photophysical characteristics.

In supramolecular chemistry , the non-covalent interactions of the molecule can be exploited to create ordered structures. The pyridine ring can participate in π-stacking, the hydroxyl group and the ester carbonyl can act as hydrogen bond donors and acceptors, and the bromine atom can engage in halogen bonding. nih.gov These interactions can be used to direct the self-assembly of this compound into:

Liquid Crystals: The rigid core and potential for directional intermolecular interactions could lead to the formation of liquid crystalline phases.

Gels: The formation of extended hydrogen-bonded or halogen-bonded networks could result in the gelation of organic solvents.

2D Supramolecular Networks: The controlled deposition of the molecule on surfaces could lead to the formation of highly ordered two-dimensional arrays with potential applications in nanoscience. nih.gov

Development of Novel Catalytic Systems for Transformations Involving this compound

The reactivity of this compound can be harnessed and directed through the development of novel catalytic systems. The presence of multiple reactive sites offers a rich landscape for catalytic transformations.

Future research in this area could focus on:

Catalytic C-H Functionalization: The direct, catalytic functionalization of the C-H bonds on the pyridine ring would provide a highly efficient and atom-economical way to introduce further complexity. youtube.comorganic-chemistry.orgcapes.gov.br This would allow for the late-stage modification of the molecule, which is highly desirable in medicinal chemistry.

Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions at the C-Br bond are established, the development of catalysts based on more earth-abundant and less toxic metals like iron or cobalt would be a significant advancement. princeton.edulibretexts.orgyoutube.com Furthermore, developing catalysts that exhibit high selectivity for the C-Br bond in the presence of other reactive sites is a key challenge. acs.org

Catalysis Utilizing the Pyridine and Hydroxyl Groups: The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate ligand, coordinating to a metal center and directing its reactivity. This can be exploited for:

Directed C-H activation: The metal catalyst, anchored by the N,O-chelation, could selectively activate a nearby C-H bond.

Asymmetric catalysis: Chiral catalysts incorporating the this compound scaffold as a ligand could be developed for enantioselective transformations.

Research AreaPotential Catalytic TransformationSignificance
C-H Functionalization Direct arylation, alkylation, or amination of the pyridine ring.Increased synthetic efficiency and access to novel derivatives.
Cross-Coupling Suzuki, Sonogashira, Buchwald-Hartwig, and other couplings using earth-abundant metal catalysts.More sustainable and cost-effective synthesis of complex molecules. princeton.edu
Directed Catalysis Selective functionalization of the pyridine ring guided by the N,O-chelating moiety.High regioselectivity and potential for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 5-bromo-6-hydroxypicolinate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves esterification and halogenation steps under controlled conditions. For example, bromination of the pyridine ring often requires inert atmospheres (e.g., nitrogen) and temperatures between 0–5°C to minimize side reactions like dehydrohalogenation. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of brominating agents (e.g., NBS) are critical. Yields can be optimized by monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., Lewis acids like FeCl₃) .

Q. Which spectroscopic methods are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm).
  • IR Spectroscopy : Confirm hydroxyl (≈3200 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.97 for C₈H₇BrNO₃). Cross-reference data with PubChem or NIST databases to validate assignments .

Q. Where can researchers access reliable physicochemical data for this compound, and how should this data be validated?

  • Methodological Answer : Use authoritative databases like PubChem (CID: [insert if available]) for IUPAC names, InChI keys, and solubility profiles. Cross-validate melting points and spectral data with peer-reviewed journals or NIST Standard Reference Data. Discrepancies should be resolved via independent replication or computational modeling (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria. For example, unexpected splitting in NMR may indicate dynamic processes. Use variable-temperature NMR or deuterated solvents to stabilize signals. For ambiguous mass spectrometry fragments, employ tandem MS/MS or isotope labeling to trace decomposition pathways .

Q. What strategies are effective in studying the bioactivity of this compound against microbial targets?

  • Methodological Answer : Design dose-response assays (e.g., MIC determinations) using standardized strains (e.g., E. coli ATCC 25922). Combine with enzymatic inhibition studies (e.g., β-lactamase or efflux pump assays) to identify mechanisms. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, followed by ITC or SPR for validation .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as an electrophilic site for Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance oxidative addition rates with Pd catalysts. Use Hammett σ constants to predict substituent effects on reaction kinetics. Optimize conditions (e.g., ligand choice: XPhos vs. SPhos) based on steric and electronic parameters of coupling partners .

Q. What computational models are suitable for predicting the interaction mechanisms of this compound with biological enzymes?

  • Methodological Answer : Combine DFT (e.g., Gaussian 16) for geometry optimization of the ligand-enzyme complex with MD simulations (e.g., GROMACS) to study binding stability over time. QSAR models can correlate structural features (e.g., logP, polar surface area) with inhibitory activity. Validate predictions using in vitro enzymatic assays (e.g., fluorescence-based kinase activity assays) .

Methodological and Ethical Considerations

Q. What ethical standards apply when publishing research involving this compound?

  • Methodological Answer : Ensure compliance with data integrity guidelines (e.g., COPE standards). Disclose all synthetic byproducts and unanticipated side reactions. For biological studies, adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial testing). Address intellectual property concerns by citing prior art and avoiding proprietary methodology without permission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.